molecular formula C15H12Cl2N2O3 B2711502 3-(4-Chloro-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone CAS No. 882748-60-9

3-(4-Chloro-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone

Cat. No.: B2711502
CAS No.: 882748-60-9
M. Wt: 339.17
InChI Key: KHWQQCOUBJTDSG-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone is an organic compound that features both chloro and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone typically involves the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the meta position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Acylation: The nitrated product is then subjected to acylation with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired ketone.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents like nitric acid and 4-chlorobenzoyl chloride.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base to facilitate the reaction.

Major Products

    Reduction: The major product would be 3-(4-amino-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in research to study the effects of chloro and nitro groups on biological activity.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chloro and nitro groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone: Lacks the nitro group, which can significantly alter its chemical and biological properties.

    3-(4-Nitroanilino)-1-(4-chlorophenyl)-1-propanone: Lacks the chloro group on the aniline ring, which can affect its reactivity and applications.

Uniqueness

3-(4-Chloro-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone is unique due to the presence of both chloro and nitro groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(4-chloro-3-nitroanilino)-1-(4-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c16-11-3-1-10(2-4-11)15(20)7-8-18-12-5-6-13(17)14(9-12)19(21)22/h1-6,9,18H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWQQCOUBJTDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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